1-[7-(4-Butyloctyl)-9H-fluoren-2-YL]octan-1-one
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Overview
Description
1-[7-(4-Butyloctyl)-9H-fluoren-2-YL]octan-1-one is a chemical compound known for its unique structure and properties. It is a derivative of fluorenone, characterized by the presence of a butyloctyl group attached to the fluorene moiety.
Preparation Methods
The synthesis of 1-[7-(4-Butyloctyl)-9H-fluoren-2-YL]octan-1-one typically involves multi-step organic reactions. One common synthetic route includes the alkylation of fluorenone with a butyloctyl halide under basic conditions, followed by further functionalization to introduce the octan-1-one group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
1-[7-(4-Butyloctyl)-9H-fluoren-2-YL]octan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert it into fluorenol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the butyloctyl group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
1-[7-(4-Butyloctyl)-9H-fluoren-2-YL]octan-1-one has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological macromolecules to understand its potential as a biochemical probe.
Medicine: Its derivatives are explored for their pharmacological properties, including potential anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-[7-(4-Butyloctyl)-9H-fluoren-2-YL]octan-1-one involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or nucleic acids, altering their function and activity. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
1-[7-(4-Butyloctyl)-9H-fluoren-2-YL]octan-1-one can be compared with other fluorenone derivatives, such as:
1-[7-(4-Butyloctyl)-9H-fluoren-2-YL]hexan-1-one: Similar in structure but with a shorter alkyl chain.
1-[7-(4-Butyloctyl)-9H-fluoren-2-YL]decan-1-one: Similar in structure but with a longer alkyl chain. The uniqueness of this compound lies in its specific alkyl chain length, which can influence its physical and chemical properties, such as solubility, reactivity, and interaction with other molecules.
Properties
CAS No. |
61314-24-7 |
---|---|
Molecular Formula |
C33H48O |
Molecular Weight |
460.7 g/mol |
IUPAC Name |
1-[7-(4-butyloctyl)-9H-fluoren-2-yl]octan-1-one |
InChI |
InChI=1S/C33H48O/c1-4-7-10-11-12-18-33(34)28-20-22-32-30(24-28)25-29-23-27(19-21-31(29)32)17-13-16-26(14-8-5-2)15-9-6-3/h19-24,26H,4-18,25H2,1-3H3 |
InChI Key |
FJPHYAPDNZURPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)CCCC(CCCC)CCCC |
Origin of Product |
United States |
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